molecular formula C8H5BrF3NO2 B1346477 N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide CAS No. 941294-53-7

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide

Cat. No.: B1346477
CAS No.: 941294-53-7
M. Wt: 284.03 g/mol
InChI Key: SPMBDIDHPBXCCV-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide: is a chemical compound with the molecular formula C8H5BrF3NO2 . It is known for its unique structure, which includes a bromine atom, a trifluoromethoxy group, and a formamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide typically involves the formylation of 2-bromo-4-(trifluoromethoxy)aniline. One common method includes the reaction of 2-bromo-4-(trifluoromethoxy)aniline with formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the formamide group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted phenylformamides.

    Oxidation Reactions: Products include formic acid derivatives.

    Reduction Reactions: Products include amines

Scientific Research Applications

N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • N-(2-Bromo-4-methoxyphenyl)formamide
  • N-(2-Bromo-4-fluorophenyl)formamide
  • N-(2-Bromo-4-chlorophenyl)formamide

Comparison: N-(2-Bromo-4-(trifluoromethoxy)phenyl)formamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with methoxy, fluoro, or chloro substituents. The trifluoromethoxy group also enhances the compound’s stability and potential biological activity .

Properties

IUPAC Name

N-[2-bromo-4-(trifluoromethoxy)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMBDIDHPBXCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650486
Record name N-[2-Bromo-4-(trifluoromethoxy)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-53-7
Record name N-[2-Bromo-4-(trifluoromethoxy)phenyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Bromo-4-(trifluoromethoxy)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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